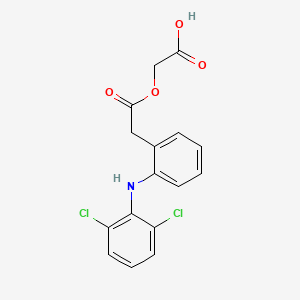
Aceclofenac
Overview
Description
Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that is chemically related to diclofenac. It is primarily used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . This compound was patented in 1983 and approved for medical use in 1992 .
Mechanism of Action
Target of Action
Aceclofenac primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
This compound works by inhibiting the action of COX . This inhibition prevents the production of prostaglandins, thereby reducing pain, swelling, inflammation, and fever .
Biochemical Pathways
The inhibition of COX by this compound downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . This results in a reduction of inflammation and pain.
Pharmacokinetics
This compound is an oral non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties . It belongs to BCS Class II , indicating it has poor aqueous solubility but high permeability . It displays high permeability to penetrate into synovial joints, which is particularly beneficial in conditions like osteoarthritis where joint pain and inflammation are prevalent . Peak plasma concentrations are reached approximately 1.25 to 3.00 hours following ingestion .
Result of Action
The result of this compound’s action is the relief of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . It is reported to have a higher anti-inflammatory action or at least comparable effects than conventional NSAIDs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and permeability characteristics (BCS Class II) mean that its absorption and efficacy can be affected by factors that alter gastrointestinal pH or disrupt the integrity of the gastrointestinal mucosa . Furthermore, its metabolism in human hepatocytes and human microsomes can be influenced by factors that affect liver function .
Biochemical Analysis
Biochemical Properties
Aceclofenac exerts its pharmacological activity by an antagonistic effect on cyclooxygenase enzymes, thus inhibiting prostaglandin synthesis . It is more selective to COX-2 enzymes and hence is called a preferential COX-2 inhibitor .
Cellular Effects
This compound shows potential anti-inflammatory and analgesic activity, similar efficacy, and improved gastrointestinal tolerance compared to other NSAIDs . It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . It maintains its anti-inflammatory and analgesic properties without significant degradation .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes . By inhibiting these enzymes, it affects the production of prostaglandins, thereby influencing metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceclofenac is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2-(2,6-dichlorophenylamino)acetyl chloride. This intermediate is then reacted with glycolic acid to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically involves the use of solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Aceclofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone imine derivative.
Reduction: Reduction of this compound can lead to the formation of its amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acyl chloride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone imine derivative.
Reduction: Amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aceclofenac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory conditions and pain management.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control
Comparison with Similar Compounds
- Diclofenac
- Naproxen
- Indomethacin
- Ibuprofen
Aceclofenac’s unique properties make it a valuable option for patients requiring long-term NSAID therapy with a lower risk of gastrointestinal complications.
Properties
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID50085951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
| Record name | Aceclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclofenac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aceclofenac?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does this compound's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?
A3: By inhibiting COX enzymes, this compound reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for this compound?
A5: Yes, this compound exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]
Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of this compound?
A5: this compound's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
- Inclusion complexation: This involves encapsulating this compound within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
- Microemulsions and Nanoemulsions: Formulating this compound as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of this compound, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.
Q6: What types of dosage forms are commonly employed for this compound?
A6: this compound is commercially available in various dosage forms, including:
- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
- Topical Gels: this compound gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
- Microspheres: Researchers are exploring microsphere formulations of this compound for targeted and controlled drug delivery. [, ]
Q7: What is the absorption profile of this compound following oral administration?
A9: this compound is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]
Q8: Does food intake influence the bioavailability of this compound?
A10: While food intake may slightly delay the absorption of this compound, it does not significantly affect its overall bioavailability. []
Q9: How is this compound metabolized in the body?
A11: this compound undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.
Q10: Are there any significant species differences in the metabolism of this compound?
A12: Yes, significant species differences in this compound metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []
Q11: What are some key aspects of this compound's safety profile that are relevant to researchers?
A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with this compound and other NSAIDs, particularly with prolonged use. These include:
- Gastrointestinal (GI) Effects: this compound, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []
Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations and biological samples?
A14:
- UV-Spectrophotometry: Due to its characteristic UV absorbance, this compound can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of this compound and its metabolites in biological samples like plasma. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []
Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of this compound?
A13:
- Targeted Drug Delivery: Researchers are exploring strategies to deliver this compound specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



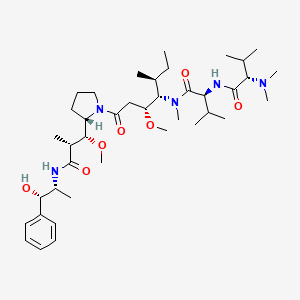

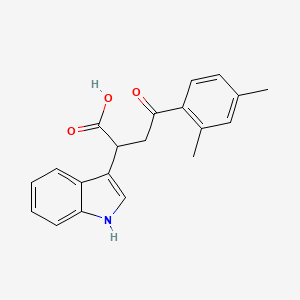


![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
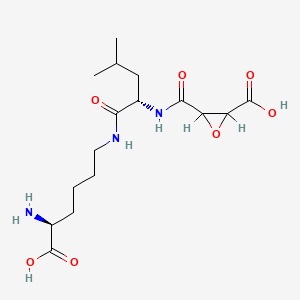

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
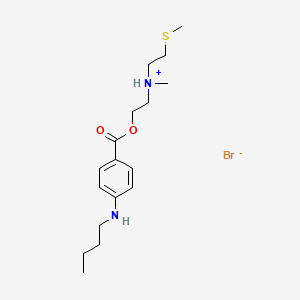

![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
